molecular formula C22H25F2NO2 B1670605 Dihydrolenperone CAS No. 38077-12-2

Dihydrolenperone

Cat. No. B1670605
Key on ui cas rn: 38077-12-2
M. Wt: 373.4 g/mol
InChI Key: ICAYNKLSQSKOJZ-UHFFFAOYSA-N
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Patent
US04101662

Procedure details

A solution of 3.0 g. (0.0072 mole) of 2-(p-fluorophenyl)-2-{3-[4-(p-fluoro-α-hydroxybenzyl)piperidino]propyl}-1,3-dioxolane in 5 ml. of chloroform was stirred at room temperature with 25 ml. of 6N hydrochloric acid for 2 hr. The mixture was poured onto crushed ice and an excess of 50% sodium hydroxide solution was added. The free base of the ketone crystallized upon neutralization. The solid which was obtained was recrystallized from benzene-isooctane and gave 1 g. of white solid melting at 144°-146° C.
Name
2-(p-fluorophenyl)-2-{3-[4-(p-fluoro-α-hydroxybenzyl)piperidino]propyl}-1,3-dioxolane
Quantity
0.0072 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH2:13][CH2:14][CH2:15][N:16]3[CH2:21][CH2:20][CH:19]([CH:22]([OH:30])[C:23]4[CH:28]=[CH:27][C:26]([F:29])=[CH:25][CH:24]=4)[CH2:18][CH2:17]3)OCC[O:9]2)=[CH:4][CH:3]=1.Cl.[OH-].[Na+]>C(Cl)(Cl)Cl>[F:29][C:26]1[CH:27]=[CH:28][C:23]([CH:22]([CH:19]2[CH2:20][CH2:21][N:16]([CH2:15][CH2:14][CH2:13][C:8](=[O:9])[C:5]3[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=3)[CH2:17][CH2:18]2)[OH:30])=[CH:24][CH:25]=1 |f:2.3|

Inputs

Step One
Name
2-(p-fluorophenyl)-2-{3-[4-(p-fluoro-α-hydroxybenzyl)piperidino]propyl}-1,3-dioxolane
Quantity
0.0072 mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C1(OCCO1)CCCN1CCC(CC1)C(C1=CC=C(C=C1)F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
The free base of the ketone crystallized upon neutralization
CUSTOM
Type
CUSTOM
Details
The solid which was obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from benzene-isooctane
CUSTOM
Type
CUSTOM
Details
gave 1 g

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C(O)C2CCN(CC2)CCCC(C2=CC=C(C=C2)F)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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